molecular formula C11H14N4O B13112458 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one CAS No. 786614-49-1

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one

Cat. No.: B13112458
CAS No.: 786614-49-1
M. Wt: 218.26 g/mol
InChI Key: ISIZKZFFOVHABK-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the pyrido[2,3-d]pyrimidinone class of heterocyclic compounds, which are recognized in scientific literature as a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors . Kinase inhibitors are a major area of focus for therapeutic development in oncology and other diseases . The specific substitution pattern on this core structure—featuring an amino group at the 2-position, a methyl group at the 6-position, and a propyl group on the ring nitrogen—is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity toward specific enzymatic targets. Researchers can utilize this compound as a key intermediate or a core structure for synthesizing novel derivatives to explore structure-activity relationships (SAR) . Its potential research applications include serving as a building block in the synthesis of more complex molecules aimed at inhibiting specific kinases, such as those from the Polo-like kinase (PLK) family or other serine/threonine kinases, which play critical roles in cell cycle regulation . The propyl substituent at the 8-position can influence the molecule's pharmacokinetic properties and is a point for chemical diversification. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

786614-49-1

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O/c1-3-4-15-6-7(2)5-8-9(15)13-11(12)14-10(8)16/h5-6H,3-4H2,1-2H3,(H2,12,14,16)

InChI Key

ISIZKZFFOVHABK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C2C1=NC(=NC2=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Prediction : The target compound’s 8-propyl group may confer improved bioavailability over shorter-chain analogs (e.g., 8-ethyl), though this requires validation .
  • Synthetic Challenges : Longer alkyl chains (e.g., propyl vs. methyl) can complicate purification due to increased hydrophobicity, as seen in lower yields for bulky substituents (e.g., 14% for 8-carbaldehyde in ) .

Biological Activity

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered interest for its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3C_{12}H_{15}N_3 with a molecular weight of 213.27 g/mol. The compound features a pyrido-pyrimidine core structure that is significant in medicinal chemistry for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its interaction with various biological targets. Notably, compounds within the pyrido[2,3-d]pyrimidine class have shown promise in targeting kinases and other enzymes involved in cancer progression and inflammation.

  • Kinase Inhibition : Research indicates that derivatives of pyrido[2,3-d]pyrimidines can inhibit key kinases involved in cellular signaling pathways. For example, certain analogs have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .
  • Anticancer Activity : The compound has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. This is attributed to its ability to modulate signaling pathways associated with cell proliferation and survival.
  • Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer properties .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Target/Mechanism Reference
CytotoxicityMCF-7 Cell Line
Anti-inflammatoryCarrageenan-induced Edema
Kinase InhibitionPI3K Pathway

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